
2,2,2-Trifluoroethyl radical
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The 2,2,2-Trifluoroethyl radical is a highly reactive chemical species with the molecular formula C₂H₂F₃. It is characterized by the presence of three fluorine atoms attached to the same carbon atom, making it a trifluoromethyl group. This radical is of significant interest in organic chemistry due to its unique electronic properties and its ability to participate in various chemical reactions .
Métodos De Preparación
The synthesis of the 2,2,2-Trifluoroethyl radical can be achieved through several methods. One common approach involves the use of trifluoroethyl iodide as a precursor. The radical can be generated by the homolytic cleavage of the C-I bond under photochemical or thermal conditions. Another method involves the use of trifluoroethyl bromide in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide .
Industrial production of the this compound often involves the use of continuous flow reactors to ensure a steady supply of the radical for various applications. The reaction conditions typically include elevated temperatures and the presence of radical initiators to facilitate the generation of the radical .
Análisis De Reacciones Químicas
The 2,2,2-Trifluoroethyl radical is known to undergo a variety of chemical reactions, including:
Oxidation: The radical can be oxidized to form trifluoroacetic acid under specific conditions.
Reduction: It can be reduced to form trifluoroethanol.
Substitution: The radical can participate in substitution reactions, where it replaces a hydrogen atom in an organic molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions include trifluoroacetic acid, trifluoroethanol, and various trifluoroethyl-substituted organic compounds .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which the 2,2,2-Trifluoroethyl radical exerts its effects involves the formation of covalent bonds with target molecules. The radical can abstract hydrogen atoms from organic substrates, leading to the formation of new carbon-fluorine bonds. This process is facilitated by the high reactivity of the radical and its ability to stabilize the transition state through the electron-withdrawing effects of the fluorine atoms .
Comparación Con Compuestos Similares
The 2,2,2-Trifluoroethyl radical can be compared with other similar compounds such as the trifluoromethyl radical (CF₃) and the trifluoromethoxy radical (CF₃O). While all these radicals contain fluorine atoms, the this compound is unique in its ability to form stable carbon-fluorine bonds with a wide range of organic substrates. This makes it particularly valuable in the synthesis of fluorinated compounds with diverse applications .
Similar compounds include:
- Trifluoromethyl radical (CF₃)
- Trifluoromethoxy radical (CF₃O)
- Trifluoromethylthio radical (CF₃S)
Each of these radicals has its own unique reactivity and applications, but the this compound stands out due to its versatility and stability in various chemical reactions .
Propiedades
Número CAS |
3248-58-6 |
|---|---|
Fórmula molecular |
C2H2F3 |
Peso molecular |
83.03 g/mol |
InChI |
InChI=1S/C2H2F3/c1-2(3,4)5/h1H2 |
Clave InChI |
COLOHWPRNRVWPI-UHFFFAOYSA-N |
SMILES canónico |
[CH2]C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


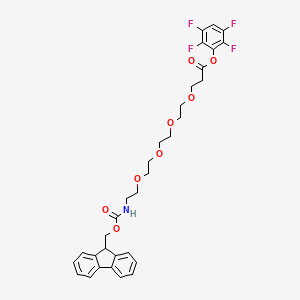
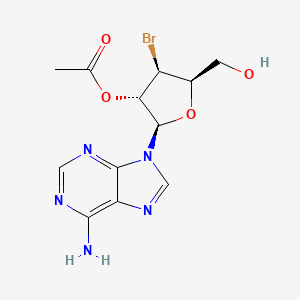
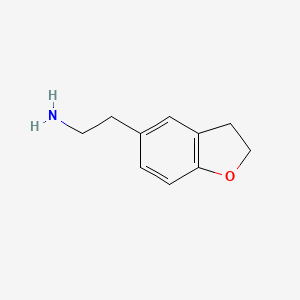
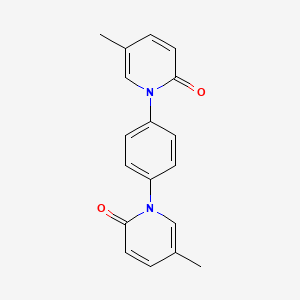
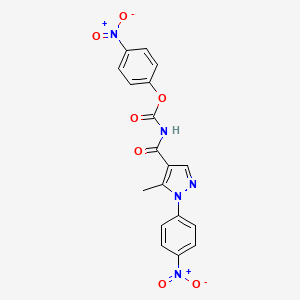

![Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate](/img/structure/B13423235.png)
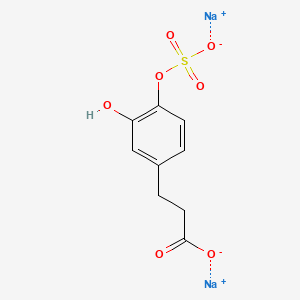

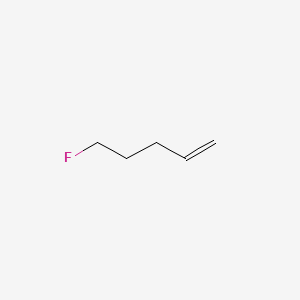
![6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13423259.png)
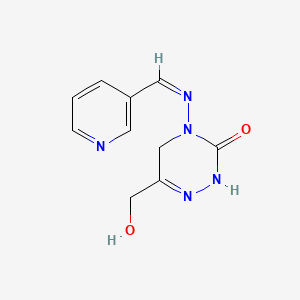
![4-[Bis(2-bromoethyl)amino]phenyl 4-(trifluoromethyl)benzoate](/img/structure/B13423266.png)
![Tert-butyl 4-[6-[[5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]diazenyl]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13423270.png)
